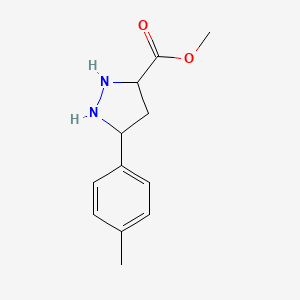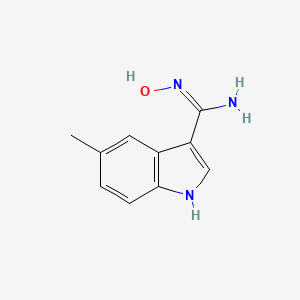
1-(sec-Butyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(sec-Butyl)thiourea is an organosulfur compound with the chemical formula C₅H₁₂N₂S. It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. Thioureas, including this compound, are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(sec-Butyl)thiourea can be synthesized through the reaction of sec-butylamine with carbon disulfide (CS₂) followed by the addition of hydrogen sulfide (H₂S). The reaction typically occurs under mild conditions, with the formation of the thiourea derivative as the primary product .
Industrial Production Methods: Industrial production of thioureas often involves the reaction of amines with carbon disulfide and hydrogen sulfide. The process is scalable and can be optimized for high yields. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(sec-Butyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to thiols.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and bromine (Br₂) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reactions: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiols.
Substitution: Various substituted thioureas depending on the reactants used.
Scientific Research Applications
1-(sec-Butyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Biology: Thioureas have been studied for their potential antibacterial, antioxidant, and anticancer properties.
Medicine: Research has shown that thioureas can inhibit certain enzymes and have potential therapeutic applications.
Industry: Thioureas are used in the production of dyes, photographic chemicals, and as stabilizers in plastics
Mechanism of Action
The mechanism of action of 1-(sec-Butyl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. Thioureas can act as inhibitors of enzymes by binding to the active sites and blocking substrate access. The sulfur atom in the thiocarbonyl group plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Thiourea: The parent compound with a simpler structure.
1-Butylthiourea: Similar structure with a butyl group instead of a sec-butyl group.
1-Phenylthiourea: Contains a phenyl group, offering different reactivity and applications
Uniqueness of 1-(sec-Butyl)thiourea: this compound stands out due to its unique sec-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications and as a selective inhibitor in biological studies .
Properties
Molecular Formula |
C5H12N2S |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
[(2S)-butan-2-yl]thiourea |
InChI |
InChI=1S/C5H12N2S/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)/t4-/m0/s1 |
InChI Key |
WFDOLCYFWRFQEG-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@H](C)NC(=S)N |
Canonical SMILES |
CCC(C)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


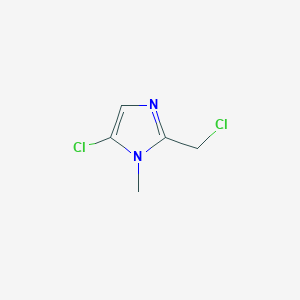
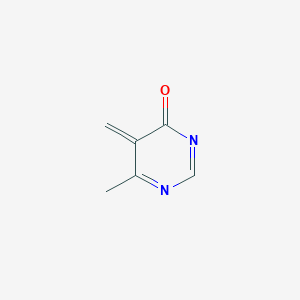
![[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine](/img/structure/B12359069.png)

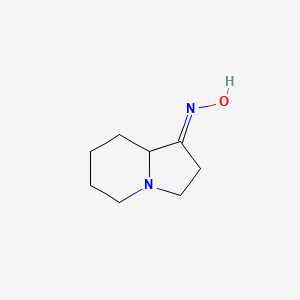

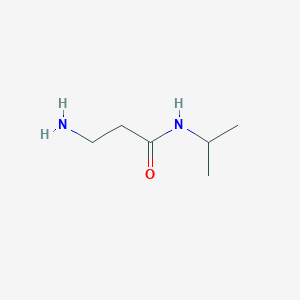
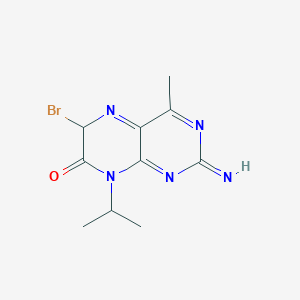

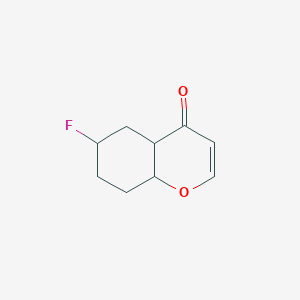
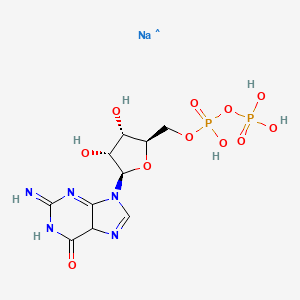
![4-[(4-chlorophenyl)methyl]-4H-phthalazin-1-one](/img/structure/B12359142.png)
